2-Amino-3,3,3-trifluoro-2-methylpropanoic acid 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 55601-02-0
VCID: VC2023378
InChI: InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)
SMILES: CC(C(=O)O)(C(F)(F)F)N
Molecular Formula: C4H6F3NO2
Molecular Weight: 157.09 g/mol

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

CAS No.: 55601-02-0

Cat. No.: VC2023378

Molecular Formula: C4H6F3NO2

Molecular Weight: 157.09 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid - 55601-02-0

Specification

CAS No. 55601-02-0
Molecular Formula C4H6F3NO2
Molecular Weight 157.09 g/mol
IUPAC Name 2-amino-3,3,3-trifluoro-2-methylpropanoic acid
Standard InChI InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)
Standard InChI Key JBQBFDPQDFDHEC-UHFFFAOYSA-N
SMILES CC(C(=O)O)(C(F)(F)F)N
Canonical SMILES CC(C(=O)O)(C(F)(F)F)N

Introduction

Chemical Properties and Structure

Molecular Information

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid has a molecular formula of C4H6F3NO2 with a molecular weight of 157.09 g/mol . This compound contains a quaternary carbon center with an amino group, a carboxylic acid group, a methyl group, and a trifluoromethyl group attached to it. The presence of the trifluoromethyl group significantly influences the compound's physical and chemical properties.

Identification and Nomenclature

The compound is identified by several key descriptors:

ParameterValue
CAS Number102210-02-6
IUPAC Name2-amino-3,3,3-trifluoro-2-methylpropanoic acid
InChIInChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)
InChIKeyJBQBFDPQDFDHEC-UHFFFAOYSA-N
SMILESCC(C(=O)O)(C(F)(F)F)N

Table 1: Identification parameters of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid .

Physical Properties

The compound exists as a solid at room temperature with the following physical properties:

PropertyValue
Density1.437±0.06 g/cm³ (Predicted)
Boiling Point219.7±40.0 °C (Predicted)
pKa0.75±0.10 (Predicted)

Table 2: Physical properties of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid .

Structural Characteristics

The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule compared to non-fluorinated analogs. The highly electronegative fluorine atoms withdraw electron density, affecting the acidity of the carboxylic acid group and the basicity of the amino group. This electronic influence contributes to the compound's unique behavior in biological systems and chemical reactions .

Synthesis Methods

Chemical Synthesis Routes

Several synthetic approaches have been developed for producing 2-amino-3,3,3-trifluoro-2-methylpropanoic acid, with varying degrees of complexity and efficiency. One common approach involves the trifluoromethylation of protected glycine derivatives .

A synthetic route described in the literature involves:

  • Protection of an amino group

  • Introduction of the trifluoromethyl group

  • Methylation at the α-position

  • Deprotection to yield the final product

Enzymatic Approaches

Enzymatic methods provide stereoselective routes to obtain enantiomerically pure forms of the compound. These approaches often utilize amidases or other hydrolytic enzymes that can selectively act on one enantiomer of a racemic mixture .

Research has demonstrated that certain enzymes show significantly increased activity in the presence of metal ions like Co2+, with specific activity values of 753.5 U/mg reported in some cases.

Flow Chemistry Methods

Recent advancements in flow chemistry have enabled more efficient synthesis of fluorinated amino acids, including 2-amino-3,3,3-trifluoro-2-methylpropanoic acid. These methods offer advantages such as:

  • Better control over reaction parameters

  • Improved safety when handling reactive intermediates

  • Enhanced scalability

  • Reduced reaction times

For example, fixed-bed reactor systems have been employed for the synthesis of trifluoromethylated amino acid derivatives, providing a continuous-flow approach to these important compounds .

Stereochemistry

Enantiomeric Forms

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid contains a stereogenic center at the α-carbon, resulting in two enantiomers:

  • (R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid

  • (S)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid

These enantiomers have distinct CAS numbers and biological properties .

Methods for Obtaining Enantiomerically Pure Forms

Several approaches have been developed to obtain stereochemically pure forms of the compound:

  • Resolution methods: Using chiral resolving agents to separate racemic mixtures

  • Enzymatic resolution: Employing stereoselective enzymes to selectively react with one enantiomer

  • Asymmetric synthesis: Utilizing chiral catalysts or auxiliaries to introduce stereoselectivity during synthesis

A patent describes a method of preparing enantiomerically pure (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid (a related compound) using microorganisms with stereospecific amidohydrolase activity . Similar approaches could be applied to 2-amino-3,3,3-trifluoro-2-methylpropanoic acid.

Applications

Biochemical Applications

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid has found various applications in biochemical research:

  • Probe in protease studies: 3,3,3-Trifluoro-2-methyl-L-Alanine serves as a potential probe in the monitoring of protease digestion of peptides

  • Buffering agent: Used in cell cultures to maintain optimal pH levels

  • Metabolic studies: Employed to investigate metabolic pathways and enzymatic processes

Pharmaceutical Research

The compound has pharmaceutical potential due to several properties:

  • Enhanced lipophilicity: The trifluoromethyl group increases membrane permeability

  • Metabolic stability: Fluorination often protects against metabolic degradation

  • Altered binding properties: Changes in electronic distribution can improve target binding

These properties make 2-amino-3,3,3-trifluoro-2-methylpropanoic acid and its derivatives valuable candidates for drug development research.

Building Block in Organic Synthesis

Due to its unique structural features, the compound serves as an important building block in organic synthesis:

  • Creation of fluorinated peptides with altered properties

  • Development of enzyme inhibitors

  • Synthesis of specialized materials and chemicals

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